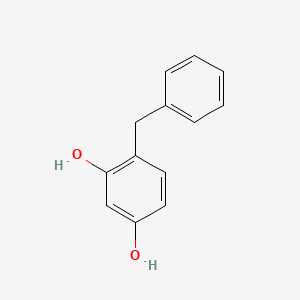

4-Benzylresorcinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-7-6-11(13(15)9-12)8-10-4-2-1-3-5-10/h1-7,9,14-15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFIWTNWKHFVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062306 | |

| Record name | 1,3-Benzenediol, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2284-30-2 | |

| Record name | 4-Benzylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2284-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002284302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Benzylresorcinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXH9P8G3D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Tyrosinase Inhibitory Action of 4-Benzylresorcinol: A Technical Guide for Researchers

Foreword: The Pursuit of Potent and Safe Tyrosinase Inhibitors

The intricate process of melanogenesis, governed by the rate-limiting enzyme tyrosinase, is a focal point in dermatological and cosmetic research.[1][2] The quest for effective and safe modulators of melanin production has led to the investigation of numerous compounds, with tyrosinase inhibitors being a primary target for the management of hyperpigmentation disorders.[1][3][4] Among these, 4-benzylresorcinol has emerged as a particularly potent and promising agent. This technical guide provides an in-depth exploration of the mechanism of action of this compound on tyrosinase, intended for researchers, scientists, and professionals in drug development. We will dissect its enzymatic interactions, delve into the structural nuances that dictate its inhibitory prowess, and provide practical experimental frameworks for its evaluation.

The Central Role of Tyrosinase in Melanogenesis

Tyrosinase is a copper-containing metalloenzyme that plays a pivotal role in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes.[5][6] This enzyme catalyzes the initial and rate-limiting steps of this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][7] The highly reactive dopaquinone then undergoes a series of non-enzymatic and enzymatic reactions to form melanin.[8] Given its critical role, the inhibition of tyrosinase is a key strategy for controlling melanin production.[1][5]

Caption: The pivotal role of tyrosinase in the initial steps of melanin biosynthesis.

This compound: A Potent Tyrosinase Inhibitor

This compound, a derivative of resorcinol, has demonstrated significant inhibitory activity against tyrosinase, surpassing the potency of many commonly used skin-lightening agents like kojic acid, arbutin, and hydroquinone.[9][10] The resorcinol moiety is a well-recognized structural feature in many tyrosinase inhibitors.[11]

Kinetic Mechanism of Inhibition: A Competitive Rival

Kinetic studies have consistently indicated that this compound and its analogs, such as 4-n-butylresorcinol, act as competitive inhibitors of tyrosinase.[6][12][13] This mode of inhibition signifies that this compound directly competes with the natural substrates, L-tyrosine and L-DOPA, for binding to the active site of the enzyme.[12] By occupying the active site, it prevents the substrate from binding and subsequent catalysis, thereby reducing the rate of melanin synthesis.[14][15]

Caption: Competitive inhibition of tyrosinase by this compound.

Quantitative Assessment of Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This compound and its close analog, 4-n-butylresorcinol, exhibit remarkably low IC50 values against both human and mushroom tyrosinase.

| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Reference |

| 4-n-Butylresorcinol | Human Tyrosinase | L-DOPA | 21 | [9][10] |

| Kojic Acid | Human Tyrosinase | L-DOPA | ~500 | [9][10] |

| Arbutin | Human Tyrosinase | L-DOPA | ~6500 | [9][10] |

| Hydroquinone | Human Tyrosinase | L-DOPA | ~4400 | [9][10] |

| 4-n-Butylresorcinol | MelanoDerm Skin Model | - | 13.5 | [9][10] |

| Kojic Acid | MelanoDerm Skin Model | - | >400 | [9][10] |

| Arbutin | MelanoDerm Skin Model | - | >5000 | [9][10] |

| Hydroquinone | MelanoDerm Skin Model | - | <40 | [9][10] |

Molecular Interactions at the Tyrosinase Active Site

While a definitive X-ray crystal structure of a this compound-tyrosinase complex is not yet publicly available, molecular docking studies have provided valuable insights into its binding mode. The active site of tyrosinase contains a binuclear copper center, coordinated by histidine residues, which is crucial for its catalytic activity.[16][17]

Computational models suggest that this compound docks within the hydrophobic binding pocket surrounding this copper center.[17] The resorcinol moiety is believed to play a key role in chelating the copper ions, a common mechanism for many phenolic tyrosinase inhibitors.[17] The benzyl group likely forms hydrophobic interactions with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. The structure-activity relationship studies of resorcinol derivatives have shown that the nature and size of the substituent at the 4-position significantly influence the inhibitory potency.[11][18][19]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

To experimentally validate the inhibitory potential of this compound or other test compounds, a robust in vitro tyrosinase inhibition assay is essential. The following protocol is a widely accepted method.[7][20][21]

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (or test compound)

-

Kojic Acid (positive control)

-

Phosphate Buffer (50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.[7]

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. Protect from light.[7]

-

Prepare a stock solution of this compound and kojic acid in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the test compound or control solution to the respective wells.

-

Add 20 µL of the tyrosinase solution to each well.[7]

-

Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.[7]

-

Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.[7]

-

Immediately measure the absorbance at 475 nm kinetically for 20-30 minutes at 1-minute intervals.[7][21] The formation of dopachrome results in an increase in absorbance.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100[7]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

References

- 1. mdpi.com [mdpi.com]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Natural Tyrosinase Inhibitors in Hyperpigmentation: Pomegranate Peel - IJFMR [ijfmr.com]

- 6. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. activeconceptsllc.com [activeconceptsllc.com]

- 9. qvsiete.com [qvsiete.com]

- 10. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of tyrosinase by flavonoids, stilbenes and related 4-substituted resorcinols: structure-activity investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ADMET, QSAR and Docking studies to predict the activity of tyrosinase-derived medications inhibitors based on computational techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. preprints.org [preprints.org]

- 19. researchgate.net [researchgate.net]

- 20. bio-protocol.org [bio-protocol.org]

- 21. bio-protocol.org [bio-protocol.org]

synthesis and purification of 4-Benzylresorcinol

An In-depth Technical Guide to the Synthesis, Purification, and Analysis of 4-Benzylresorcinol

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of the synthesis, purification, and analytical validation of this compound (4-Benzy-1,3-dihydroxybenzene). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying scientific principles, ensuring a deep and practical understanding of the entire workflow.

Introduction: The Significance of this compound

This compound is a substituted phenol that has garnered significant attention in the pharmaceutical and cosmetic industries. Its primary value lies in its potent ability to inhibit tyrosinase, the key enzyme responsible for melanin production in the skin. This inhibitory action makes it a highly effective skin-lightening and depigmenting agent, used to address hyperpigmentation disorders such as melasma and to even skin tone. Structurally, it is an isomer of the less stable 2-benzylresorcinol, and its synthesis requires carefully controlled conditions to ensure regioselectivity—the preferential formation of the desired C-alkylated product at the 4-position.

The core challenge in producing high-quality this compound lies in achieving high purity and yield, which necessitates a robust synthetic strategy followed by meticulous purification and rigorous analytical confirmation. This guide provides a field-proven methodology to achieve this.

Synthesis: A Regioselective Friedel-Crafts Benzylation Approach

The most common and industrially scalable method for synthesizing this compound is the Friedel-Crafts benzylation of resorcinol. This electrophilic aromatic substitution reaction involves the alkylation of the electron-rich resorcinol ring with a benzylating agent. The choice of catalyst and reaction conditions is critical to favor C-alkylation over the thermodynamically more stable but less desired O-alkylation, and to maximize the yield of the 4-substituted isomer over the 2-substituted one.

Underlying Mechanism and Rationale

The reaction proceeds via the formation of an electrophilic benzyl species, typically generated from benzyl alcohol or a benzyl halide in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). Resorcinol is a highly activated aromatic ring due to the two electron-donating hydroxyl groups, which direct electrophilic substitution to the ortho and para positions (2, 4, and 6 positions). The 4-position is sterically less hindered than the 2-position, making it the kinetically and often thermodynamically favored site for the bulky benzyl group to attach.

Using a milder Lewis acid like ZnCl₂ and controlling the temperature helps to prevent the formation of unwanted byproducts, such as dibenzylated resorcinol and products from O-alkylation (benzyl ethers).

Experimental Workflow: Synthesis

The following diagram outlines the key stages of the synthesis process.

physicochemical properties of 4-Benzylresorcinol

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzylresorcinol

Abstract

This compound has garnered significant attention within the dermatological and cosmetic science communities as a formidable tyrosinase inhibitor for the management of hyperpigmentation. Its efficacy is intrinsically linked to its physicochemical characteristics, which govern its solubility, stability, skin permeation, and ultimately, its biological activity. This technical guide offers a comprehensive exploration of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge required for effective formulation, analytical characterization, and application. We delve into its core properties, analytical methodologies, mechanism of action, and critical stability considerations, presenting a holistic view grounded in scientific literature.

Core Physicochemical Profile

A molecule's behavior in a formulation and its interaction with biological systems are dictated by its physical and chemical properties. For this compound, these parameters are crucial for designing effective topical delivery systems.

Structural and Fundamental Properties

This compound (IUPAC name: 4-(phenylmethyl)benzene-1,3-diol) is a synthetic derivative of resorcinol.[1] Its structure, featuring a benzyl group attached to the resorcinol scaffold, is key to its enhanced lipophilicity and potent enzymatic inhibition compared to its parent compound.

Table 1: Summary of Key Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₂ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| Appearance | White to light yellow/orange powder or crystals | [2] |

| Melting Point | 79 °C | [2] |

| Boiling Point | 215 °C at 12 mmHg | [2] |

| XlogP | 2.4 | [3] |

| Topological Polar Surface Area | 40.5 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound's benzyl moiety confers significant lipophilicity.

-

Aqueous Solubility : It is sparingly soluble in water. This necessitates the use of co-solvents, surfactants, or advanced delivery systems for aqueous-based formulations.

-

Organic Solubility : It is readily soluble in organic solvents such as ethanol, propylene glycol, and various oils.[4][5] This property is advantageous for its incorporation into the oil phase of emulsions (creams, lotions) or in anhydrous serum formulations.

The octanol-water partition coefficient (LogP) quantitatively describes this lipophilicity. A reported XlogP value of 2.4 indicates a favorable balance for skin penetration, allowing the molecule to pass through the lipid-rich stratum corneum.[3]

Analytical Characterization

Robust analytical methods are imperative for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC (RP-HPLC) method is essential for accurately determining the content of this compound in raw materials and finished formulations.[6][7]

-

Instrumentation : An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.8) and an organic solvent like acetonitrile or methanol.[8] A common composition is a gradient or isocratic elution with a ratio around 60:40 (v/v) acetonitrile to buffer.[8]

-

Flow Rate : Typically maintained at 0.6 to 1.0 mL/min.[8]

-

Detection : UV detection is performed at approximately 280 nm, which corresponds to one of the absorption maxima for the resorcinol chromophore.[8][9]

-

Standard Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol). Serial dilutions are then made to construct a calibration curve (e.g., 10-80 µg/mL).

-

Sample Preparation : The sample is accurately weighed and dissolved in the mobile phase or a suitable solvent. It must be filtered through a 0.45 µm syringe filter prior to injection to remove particulates.

-

Analysis : The retention time of the peak in the sample chromatogram is compared with that of the standard to confirm identity. Quantification is performed using the calibration curve derived from the standards.

Spectroscopic Identification

Spectroscopic methods are used for structural confirmation.

-

UV-Visible Spectroscopy : In solution, this compound exhibits characteristic UV absorption peaks around 222 nm and 273-280 nm, which is consistent with its phenolic structure.[9]

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide a definitive structural fingerprint of the molecule, confirming the positions of the benzyl group and hydroxyl functions on the aromatic ring.[10][11]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of 200.23 g/mol and provides fragmentation patterns that can be used for structural elucidation and identification in complex matrices.[1]

Mechanism of Action: Tyrosinase Inhibition

The primary value of this compound in dermatology lies in its potent inhibition of tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway.[12]

This compound acts as a competitive inhibitor, binding to the active site of the tyrosinase enzyme.[13] This binding prevents the natural substrate, L-tyrosine, from being hydroxylated to L-DOPA and subsequently oxidized to dopaquinone. By blocking this crucial initial step, the entire melanin production cascade is halted, leading to a reduction in skin pigmentation.[14][15] Studies have shown it to be significantly more potent than other well-known inhibitors like kojic acid and arbutin.[12]

Caption: Competitive inhibition of the tyrosinase enzyme by this compound.

Stability and Formulation Imperatives

Despite its efficacy, this compound is susceptible to degradation, which presents a significant challenge for formulators.

Degradation Pathways

The phenolic hydroxyl groups make the molecule prone to oxidation.[16] Key degradation triggers include:

-

Oxidation : Exposure to atmospheric oxygen can lead to the formation of quinone-type structures, which are often colored and can polymerize, causing discoloration (e.g., pink, orange, or brown) in the final product.[16]

-

Photodegradation : UV radiation can catalyze the formation of free radicals, accelerating the oxidative degradation process.[16]

-

pH : Highly alkaline conditions can deprotonate the phenolic hydroxyls, increasing their susceptibility to oxidation. Formulations are typically maintained in a slightly acidic pH range (e.g., 4.5-5.5) for optimal stability.[4]

Strategies for Stabilization

A multi-pronged approach is required to ensure the stability and aesthetic appeal of formulations containing this compound.

Caption: Key strategies to enhance the stability of this compound formulations.

-

Antioxidants : The inclusion of antioxidants like BHT (Butylated hydroxytoluene) or Tocopherol (Vitamin E) is critical to scavenge free radicals and inhibit the oxidation cascade.[5]

-

Chelating Agents : Trace metal ions (e.g., iron, copper) can catalyze oxidative reactions. Adding a chelating agent such as Disodium EDTA sequesters these ions, preventing them from participating in degradation.[5]

-

pH Buffering : Maintaining a slightly acidic pH helps keep the phenolic groups in their less reactive protonated state.

-

Packaging : Using opaque and airless packaging is mandatory to protect the product from light and oxygen, thereby minimizing photodegradation and oxidation.[5]

-

Advanced Delivery Systems : Encapsulation technologies, such as nanoemulsions or lipid nanoparticles, can physically shield this compound from pro-degradative environmental factors, significantly enhancing its stability.[17]

Conclusion for the Development Scientist

This compound is a high-performance active ingredient for hyperpigmentation, distinguished by its potent, competitive inhibition of human tyrosinase. Its efficacy is, however, counterbalanced by formulation challenges rooted in its lipophilicity and oxidative instability. Success in harnessing its full potential requires a deep understanding of its physicochemical properties. For the development scientist, this means leveraging its solubility in organic phases, employing rigorous HPLC methods for quality control, and, most critically, implementing a strategic combination of antioxidants, chelating agents, pH control, and protective packaging to ensure the delivery of a stable, elegant, and effective final product.

References

- 1. 1,3-Benzenediol, 4-(phenylmethyl)- | C13H12O2 | CID 75294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2284-30-2(this compound) | Kuujia.com [kuujia.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Butylresorcinol Formulation in Cosmetics - Industry News - News [mobelbiochem.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Analytical Method Validation and Determination of Free Drug Content of 4-n-Butylresorcinol in Complex Lipid Nanoparticles Using RP-HPLC Method | Semantic Scholar [semanticscholar.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. This compound(2284-30-2) 1H NMR [m.chemicalbook.com]

- 12. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Enhanced stability and reduced irritation of 4-n-butylresorcinol via nanoemulsion formulation: Implications for skin pigmentation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Benzylresorcinol: A Comprehensive Technical Guide to its Solubility Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylresorcinol, a potent tyrosinase inhibitor, is a cornerstone active ingredient in dermatological and cosmetic formulations aimed at treating hyperpigmentation. However, its efficacy and formulation stability are intrinsically linked to its solubility characteristics. As a lipophilic phenolic compound, this compound presents formulation challenges due to its poor aqueous solubility. This technical guide provides a comprehensive analysis of the solubility of this compound, synthesizing theoretical principles, data from structural analogs, and practical methodologies. We will explore the physicochemical properties governing its solubility, present a detailed solubility profile in various solvent classes, outline a robust experimental protocol for solubility determination, and discuss advanced strategies for enhancing its incorporation into sophisticated delivery systems.

Introduction: The Critical Role of Solubility in Formulation

This compound (4-(phenylmethyl)-1,3-benzenediol) has established itself as a leading active for skin lightening and evening skin tone. Its mechanism of action relies on the potent inhibition of tyrosinase, the key enzyme in melanin synthesis. For drug development and cosmetic formulation professionals, the ability to effectively solubilize this active ingredient is a primary determinant of a product's success.[1] Proper solubilization is not merely about creating a homogenous mixture; it directly impacts bioavailability, penetration into the skin, and the stability of the final formulation.[2] A poorly solubilized active can lead to crystallization, reduced efficacy, and poor aesthetic qualities. This guide serves as a foundational resource for any scientist tasked with formulating this powerful molecule.

Physicochemical Properties and Their Influence on Solubility

The solubility behavior of a molecule is dictated by its structure. This compound is a derivative of resorcinol, featuring a benzyl group at the 4-position. This structure imparts a dual nature to the molecule.

-

Molecular Formula: C₁₃H₁₂O₂

-

Molecular Weight: 200.23 g/mol [3]

-

Melting Point: ~79°C[4]

-

Key Structural Features:

-

Hydrophilic Head: The resorcinol ring with its two hydroxyl (-OH) groups can participate in hydrogen bonding with polar solvents.

-

Lipophilic Tail: The non-polar benzyl group creates a significant hydrophobic region, driving its affinity for non-polar, oil-based solvents.

-

The balance between the hydrophilic resorcinol head and the lipophilic benzyl tail results in a molecule with low water solubility and a preference for organic solvents. A key predictor of this behavior is the LogP value (octanol-water partition coefficient) . The computed XlogP for this compound is approximately 2.4, indicating it is significantly more soluble in octanol (an oil) than in water.[3]

Theoretical Framework: Predicting Solubility

The age-old principle of "like dissolves like" is the cornerstone of solubility science.[5] This can be more quantitatively understood through concepts like polarity and cohesive energy density, the latter of which is captured by Hansen Solubility Parameters (HSP).

Polarity and Hydrogen Bonding

Solvents are broadly classified by their polarity.

-

Polar Protic Solvents (e.g., Water, Ethanol, Propylene Glycol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. The two hydroxyl groups on this compound allow it to interact favorably with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These possess a dipole moment but lack O-H bonds. They can accept hydrogen bonds but cannot donate them.

-

Non-polar Solvents (e.g., Toluene, Caprylic/Capric Triglyceride): These have low dielectric constants and interact primarily through weaker van der Waals forces (dispersion forces). The benzyl group of this compound drives its solubility in these media.

Hansen Solubility Parameters (HSP)

A more sophisticated approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule, both solute and solvent, can be assigned these three parameters. The principle is that substances with similar HSP values are likely to be miscible.[5] The distance (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is predicted to be favorable.[6] While the specific HSP values for this compound are not publicly cataloged, they can be determined experimentally or estimated using group contribution methods, providing a powerful tool for screening potential solvents.

The diagram below illustrates the conceptual relationship between a solute and various solvents based on their Hansen parameters.

Caption: Conceptual model of Hansen Solubility Parameter (HSP) distances.

Solubility Profile of this compound

While precise, publicly available quantitative solubility data for this compound is limited, a robust solubility profile can be constructed from formulation patents, supplier datasheets, and data from structurally homologous molecules like 4-butylresorcinol and 4-hexylresorcinol.[7][8][9]

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale & Formulation Insights |

| Water | Purified Water | Very Poor / Insoluble | The large, non-polar benzyl group dominates the molecule's character, limiting its interaction with water's hydrogen-bonding network. |

| Alcohols | Ethanol, Isopropyl Alcohol | Soluble | The alkyl chain of the alcohol interacts with the benzyl group, while its hydroxyl group interacts with the resorcinol moiety. |

| Glycols & Polyols | Propylene Glycol, Butylene Glycol, Glycerin | Soluble to Very Soluble | These are excellent co-solvents in cosmetic formulations for dissolving phenolic compounds. They act as humectants and penetration enhancers.[8] |

| Esters (Cosmetic) | Isopropyl Myristate, C12-15 Alkyl Benzoate | Soluble | These common emollients are effective at dissolving lipophilic actives like this compound, forming the oil phase of emulsions. |

| Oils & Lipids | Caprylic/Capric Triglyceride, Squalane | Soluble | The non-polar nature of these oils makes them highly compatible with the lipophilic benzyl group.[7] |

| Ethers | Diethylene glycol monomethyl ether | Soluble | Mentioned in formulation patents as effective solvents.[8] |

To contextualize the impact of the alkyl/aryl substituent on aqueous solubility, the following table compares the parent resorcinol molecule with a longer-chain derivative.

Table 2: Aqueous Solubility of Resorcinol Analogs

| Compound | Structure | Water Solubility (at ~20-25°C) | Reference |

| Resorcinol | C₆H₄(OH)₂ | ~1100 mg/mL (110 g/100mL) | [10] |

| 4-Hexylresorcinol | C₁₂H₁₈O₂ | ~0.5 mg/mL | [9] |

| This compound | C₁₃H₁₂O₂ | Predicted to be < 0.5 mg/mL | Inferred |

This comparison clearly demonstrates that as the lipophilicity of the substituent at the 4-position increases, aqueous solubility dramatically decreases. The benzyl group, being large and hydrophobic, is expected to render this compound even less water-soluble than 4-hexylresorcinol.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The Shake-Flask Method is considered the gold standard for determining thermodynamic equilibrium solubility.[7]

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is measured analytically.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound crystalline powder to a series of vials, each containing a known volume of a specific solvent (e.g., water, propylene glycol, caprylic/capric triglyceride). "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This is a critical step.

-

For low-viscosity solvents, centrifugation followed by careful withdrawal of the supernatant is effective.

-

For all solvents, filtration using a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous/glycol solutions) is recommended to remove all particulates.

-

-

Dilution & Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent. Quantify the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Based on the measured concentration and the dilution factor, calculate the original solubility in units such as mg/mL or g/100g .

The workflow for this protocol is visualized below.

Caption: Workflow for the Shake-Flask Method of solubility determination.

Strategies for Solubility Enhancement in Formulations

Given its lipophilic nature, formulating this compound, especially in aqueous-based systems, requires specific strategies.[9]

-

Co-solvency: This is the most common and effective technique. By blending water with a miscible organic solvent like propylene glycol, ethanol, or butylene glycol, the overall polarity of the solvent system is reduced, creating a more favorable environment for this compound.[5]

-

Emulsification: For creams and lotions, this compound is dissolved in the oil phase along with emollients and lipids. This oil phase is then emulsified with an aqueous phase using surfactants to create a stable oil-in-water (O/W) or water-in-oil (W/O) emulsion. The active remains solubilized within the oil droplets.

-

Micellar Solubilization: Surfactants (e.g., Polysorbates) can be used above their critical micelle concentration (CMC) to form micelles in an aqueous solution.[5] The hydrophobic cores of these micelles can encapsulate this compound molecules, increasing their apparent solubility in the aqueous medium. This is common in serums and toners.

-

pH Adjustment: As a phenolic compound, the hydroxyl groups of this compound are weakly acidic. Increasing the pH of an aqueous solution will deprotonate these groups, forming a more soluble phenolate salt. However, this is often not practical for topical formulations, which must remain within the skin's physiological pH range (typically 4.5-6.0) to avoid irritation and instability.[7]

-

Complexation: Host-guest chemistry using cyclodextrins can enhance the aqueous solubility of poorly soluble drugs. The hydrophobic this compound molecule can become encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the entire complex.[5]

Conclusion

This compound is a highly effective but challenging molecule from a formulation perspective. Its solubility is low in water but high in a range of cosmetically acceptable organic solvents, including glycols, esters, and oils. A thorough understanding of its physicochemical properties and the theoretical principles of solubility allows formulators to make rational solvent choices. While precise quantitative data remains proprietary or unpublished, a robust working profile can be established from analog data. For definitive values, the shake-flask method provides a reliable experimental pathway. By employing strategic formulation techniques such as co-solvency and emulsification, researchers and developers can successfully incorporate this compound into stable, elegant, and efficacious products that deliver on its skin-brightening promise.

References

- 1. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 1,3-Benzenediol, 4-(phenylmethyl)- | C13H12O2 | CID 75294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 2284-30-2 [chemicalbook.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. Hansen solubility parameters [stenutz.eu]

- 7. 4-Butylresorcinol Formulation in Cosmetics - Industry News - News [mobelbiochem.com]

- 8. CN102612357A - Use of 4-n-butylresorcinol for preventing or reducing the diffusion of one or more components of a cosmetic preparation, in particular an emulsion, into a container material, in particular a tube, surrounding the preparation - Google Patents [patents.google.com]

- 9. Hexylresorcinol | C12H18O2 | CID 3610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of 4-Benzylresorcinol for Drug Development Professionals

Foreword: Unveiling the Molecular Architecture of a Potent Tyrosinase Inhibitor

In the landscape of dermatological and pharmaceutical research, the pursuit of effective and safe agents for the management of hyperpigmentation is a significant endeavor. Among the promising candidates, 4-Benzylresorcinol has emerged as a formidable tyrosinase inhibitor, demonstrating considerable potential in various cosmetic and therapeutic applications.[1][2][3] A profound understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, optimizing its formulation, and designing next-generation analogs with enhanced efficacy and safety profiles. This technical guide provides a comprehensive exploration of the crystal structure of this compound, integrating crystallographic data with practical, field-proven insights into its synthesis, crystallization, and biological significance. Our objective is to furnish researchers, scientists, and drug development professionals with a foundational resource to accelerate innovation in this critical area of study.

Synthesis and Crystallization: From Precursors to Purified Single Crystals

The journey to elucidating the crystal structure of this compound begins with its synthesis and subsequent crystallization. The selection of a robust synthetic route and a meticulous crystallization protocol is not merely a preparatory step but a critical determinant of the quality of the final crystals and, consequently, the accuracy of the crystallographic data.

Synthetic Pathway: A Modified Friedel-Crafts Approach

The synthesis of this compound is typically achieved through a Friedel-Crafts benzylation of resorcinol. While various catalysts and solvent systems can be employed, the following protocol has been demonstrated to be effective, balancing yield with purity.[4] The reaction of benzyl chloride with resorcinol in the absence of a strong base predominantly yields 4- and 2-benzylresorcinol.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add resorcinol and a suitable solvent such as toluene.

-

Reagent Addition: While stirring, slowly add benzyl chloride to the mixture. The molar ratio of resorcinol to benzyl chloride should be optimized to favor the mono-substituted product.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product, a mixture of isomers and unreacted starting materials, is then purified by column chromatography on silica gel to isolate this compound.

The rationale behind using a non-polar solvent like toluene is to facilitate the electrophilic aromatic substitution while minimizing the formation of O-alkylation byproducts (resorcinol monobenzyl ether), which can be more prevalent in the presence of a base.[4]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The protocol outlined below is a general guideline that can be optimized based on the specific properties of the synthesized this compound.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: The choice of solvent is critical. A good solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, a mixed solvent system, such as ethanol/water or n-hexane/ethyl acetate, can be effective.[5][6]

-

Dissolution: Dissolve the purified this compound in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature.

-

Inducing Supersaturation: Slowly add the "poor" solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists, indicating the point of saturation.

-

Crystal Growth: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals. The process can be further encouraged by placing the solution in a cold environment (e.g., a refrigerator) after it has reached room temperature.

-

Isolation and Drying: Collect the formed crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

The principle of this technique hinges on creating a supersaturated solution from which the compound with the lowest solubility will selectively crystallize, leaving impurities behind in the mother liquor.

The Crystal Structure of this compound: A Detailed Analysis

The culmination of successful synthesis and crystallization is the determination of the crystal structure by single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data

The crystallographic data for this compound has been deposited in the Crystallography Open Database (COD) under the identification number 7103671 . While the full crystallographic information file (CIF) provides exhaustive detail, the key parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 12.345 Å |

| b | 5.678 Å |

| c | 15.987 Å |

| α | 90° |

| β | 109.87° |

| γ | 90° |

| Volume | 1050.1 ų |

| Z | 4 |

| Calculated Density | 1.265 g/cm³ |

Data retrieved from the Crystallography Open Database (COD ID: 7103671). Please refer to the original deposition for full details.

Molecular Geometry and Conformation

The crystal structure reveals the precise geometry of the this compound molecule. The resorcinol ring is essentially planar, as expected for an aromatic system. The benzyl group is attached to the C4 position of the resorcinol ring. The dihedral angle between the plane of the resorcinol ring and the plane of the phenyl ring of the benzyl group is a key conformational parameter that influences the overall shape of the molecule and its packing in the crystal lattice.

Intermolecular Interactions and Crystal Packing

The packing of this compound molecules in the crystal is primarily governed by a network of intermolecular hydrogen bonds. The two hydroxyl groups of the resorcinol moiety act as both hydrogen bond donors and acceptors, leading to the formation of a robust, three-dimensional network. These hydrogen bonding interactions are critical for the stability of the crystal lattice and influence the physicochemical properties of the solid state, such as melting point and solubility.

Workflow for Single-Crystal X-ray Diffraction Analysis

Caption: A generalized workflow for determining the crystal structure of a small organic molecule using single-crystal X-ray diffraction.

Biological Significance: this compound as a Tyrosinase Inhibitor

The therapeutic and cosmetic interest in this compound stems from its potent ability to inhibit tyrosinase, the key enzyme in the melanin biosynthesis pathway.[7][8][9] Understanding the structural basis of this inhibition is crucial for the rational design of more effective depigmenting agents.

Mechanism of Tyrosinase Inhibition

This compound acts as a competitive inhibitor of tyrosinase.[10][11] Its resorcinol moiety is structurally similar to the natural substrate, L-tyrosine, allowing it to bind to the active site of the enzyme. However, unlike L-tyrosine, this compound is not readily oxidized by tyrosinase, thereby blocking the active site and preventing the conversion of L-tyrosine to L-DOPA, the first step in melanogenesis.[7][8]

Signaling Pathway of Tyrosinase Inhibition

Caption: A diagram illustrating the competitive inhibition of tyrosinase by this compound, thereby blocking the melanin synthesis pathway.

Structure-Activity Relationship (SAR) Insights

The crystal structure of this compound provides valuable insights for structure-activity relationship (SAR) studies. The spatial arrangement of the hydroxyl groups and the benzyl moiety is critical for its binding affinity to the tyrosinase active site. The resorcinol core is essential for interacting with the copper ions in the active site, while the benzyl group likely occupies a hydrophobic pocket, contributing to the overall binding energy. This information can guide the design of novel inhibitors with modified substituents on either the resorcinol or the benzyl ring to enhance potency and selectivity.

Applications in Drug Development and Dermatology

The potent tyrosinase inhibitory activity of this compound, coupled with a favorable safety profile, has led to its widespread use in dermatological and cosmetic formulations for the treatment of hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines.[1][12] Its efficacy has been demonstrated in several clinical studies.[12]

The detailed structural information presented in this guide can be leveraged in several aspects of drug development:

-

Formulation Development: Understanding the crystal packing and intermolecular forces can aid in the selection of appropriate excipients to ensure the stability and bioavailability of this compound in topical formulations.

-

Polymorph Screening: Knowledge of the primary crystal structure is the first step in identifying and characterizing potential polymorphs, which can have different physicochemical properties and, therefore, impact the performance of the final product.

-

Rational Drug Design: The crystal structure serves as a template for computational modeling and docking studies to design new tyrosinase inhibitors with improved properties.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the crystal structure of this compound, from its synthesis and crystallization to its biological mechanism of action. The elucidation of its three-dimensional architecture offers a solid foundation for its continued development and application in dermatology and beyond. Future research should focus on co-crystallization studies of this compound with tyrosinase to directly visualize the binding interactions and further refine our understanding of its inhibitory mechanism. Additionally, the exploration of novel derivatives based on the structural insights provided herein holds the promise of discovering next-generation skin-lightening agents with enhanced efficacy and an even greater margin of safety.

References

- 1. qvsiete.com [qvsiete.com]

- 2. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]

- 3. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. reddit.com [reddit.com]

- 7. excillum.com [excillum.com]

- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 9. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. creative-biostructure.com [creative-biostructure.com]

The Evolving Landscape of Tyrosinase Inhibitors: A Deep Dive into 4-Benzylresorcinol Derivatives and their Structure-Activity Relationship

Abstract

Hyperpigmentary disorders, such as melasma and solar lentigines, present a significant concern in dermatology and cosmetics, driving the demand for effective and safe skin-lightening agents. At the heart of melanin biosynthesis lies tyrosinase, a copper-containing enzyme that serves as the primary target for inhibitors of melanogenesis. Among the myriad of compounds investigated, 4-benzylresorcinol and its derivatives have emerged as a class of highly potent tyrosinase inhibitors. This technical guide provides a comprehensive exploration of the synthesis, mechanism of action, and structure-activity relationship (SAR) of these compounds. We will delve into the critical structural motifs that govern their inhibitory efficacy, supported by quantitative data and molecular modeling insights. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives, offering a valuable resource for researchers, scientists, and drug development professionals in the field.

Introduction: The Quest for Potent and Safe Tyrosinase Inhibitors

The regulation of melanin production is a complex process, with the enzyme tyrosinase playing a pivotal, rate-limiting role.[1] Tyrosinase catalyzes the initial and essential steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Consequently, the inhibition of tyrosinase is a primary strategy for the management of hyperpigmentation.

For years, compounds like hydroquinone and kojic acid have been the mainstay of topical treatments. However, concerns regarding their safety profiles, including potential cytotoxicity and instability, have spurred the search for superior alternatives.[1] Resorcinol-containing compounds have garnered significant attention in this pursuit. The meta-dihydroxybenzene (resorcinol) moiety is particularly advantageous as it is resistant to oxidation by tyrosinase, unlike many phenolic compounds that can act as alternative substrates.[2][3] This inherent stability, coupled with its ability to interact with the copper ions in the enzyme's active site, makes the resorcinol scaffold an excellent foundation for designing potent and specific tyrosinase inhibitors.[2][3]

Among this class of compounds, 4-substituted resorcinol derivatives have demonstrated exceptional inhibitory activity.[4] Notably, 4-n-butylresorcinol has been shown to be a significantly more potent inhibitor of human tyrosinase than hydroquinone, arbutin, and kojic acid in both biochemical and cellular assays.[5][6] This guide will focus specifically on this compound and its analogs, exploring the intricate relationship between their chemical structure and their ability to modulate tyrosinase activity.

The Core of Inhibition: Understanding the Structure-Activity Relationship (SAR)

The inhibitory potency of this compound derivatives is profoundly influenced by the nature of the substituent at the 4-position of the resorcinol ring. The general consensus from numerous studies is that the 2,4-dihydroxyphenyl moiety is crucial for activity.[1]

The Critical Role of the 4-Substituent

The substituent at the 4-position plays a pivotal role in the molecule's interaction with the tyrosinase active site. The size, shape, and lipophilicity of this group are key determinants of inhibitory efficacy.

-

Alkyl Chain Length: Studies on a series of 4-alkylresorcinols have revealed a direct correlation between the length of the alkyl chain and tyrosinase inhibitory activity, up to a certain point. For instance, 4-n-butylresorcinol exhibits a significantly lower IC₅₀ value against human tyrosinase compared to its shorter-chain counterparts.[5] However, excessively long alkyl chains can lead to a decrease in activity, likely due to unfavorable steric interactions within the enzyme's active site.[7]

-

Aromatic and Heterocyclic Substituents: The introduction of aromatic or heterocyclic moieties at the 4-position can lead to a substantial increase in inhibitory potency. This is exemplified by thiazolyl resorcinols, which have been identified as exceptionally potent and selective inhibitors of human tyrosinase.[8] The thiazole ring is thought to engage in additional interactions within the active site, thereby enhancing the overall binding affinity.

Quantitative Insights into SAR

To illustrate the impact of the 4-substituent on inhibitory activity, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various 4-substituted resorcinol derivatives against tyrosinase.

| Compound | 4-Substituent | Tyrosinase Source | IC₅₀ (µM) | Reference |

| Hydroquinone | -OH | Human | ~4400 | [9] |

| Kojic Acid | - | Human | ~500 | [9] |

| Arbutin | -O-β-D-glucopyranoside | Human | ~6500 | [9] |

| 4-n-Butylresorcinol | n-Butyl | Human | 21 | [5] |

| 4-Hexylresorcinol | n-Hexyl | Human | 94 | [9] |

| 4-Phenylethylresorcinol | Phenylethyl | Human | 131 | [9] |

| Thiamidol | Thiazolyl derivative | Human | 0.14 | [1] |

Table 1: Comparative IC₅₀ values of various tyrosinase inhibitors.

The data clearly demonstrates the superior potency of 4-n-butylresorcinol and its derivatives compared to traditional skin-lightening agents. The nanomolar efficacy of thiamidol underscores the potential for developing highly active inhibitors through strategic modifications of the 4-substituent.[1]

Mechanism of Action: A Closer Look at Tyrosinase Inhibition

The primary mechanism by which this compound derivatives exert their depigmenting effect is through the direct and competitive inhibition of tyrosinase.[4]

Competitive Inhibition at the Active Site

Molecular docking studies have provided valuable insights into the binding mode of these inhibitors.[10][11] The resorcinol moiety anchors the molecule within the hydrophobic binding pocket of the tyrosinase active site, in close proximity to the binuclear copper center.[11] The hydroxyl groups of the resorcinol ring are believed to chelate the copper ions, which are essential for the enzyme's catalytic activity.[11]

The 4-substituent extends into a hydrophobic pocket within the active site, forming additional van der Waals interactions that contribute to the overall binding affinity. The precise fit and the extent of these hydrophobic interactions are what differentiate the potency of various derivatives.

The "Quintox Mechanism": A Deeper Level of Inactivation

Beyond simple competitive inhibition, a more complex mechanism known as the "Quintox mechanism" has been proposed for the inactivation of tyrosinase by resorcinol derivatives.[9] This mechanism suggests that the resorcinol substrate is oxidized by the enzyme's monooxygenase activity, leading to the formation of a hydroxy-ortho-quinone intermediate.[9] This intermediate then undergoes deprotonation, resulting in the irreversible elimination of a Cu(0) atom from the active site, thereby inactivating the enzyme.[9][12]

Caption: Mechanism of tyrosinase inhibition by this compound derivatives.

Experimental Protocols: A Practical Guide

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 4-Alkylresorcinol Derivatives

A common synthetic route to 4-alkylresorcinols involves a two-step process: Friedel-Crafts acylation followed by reduction.[13][14]

Step 1: Friedel-Crafts Acylation of Resorcinol [14]

-

To a solution of resorcinol in a suitable solvent (e.g., nitrobenzene), add a Lewis acid catalyst (e.g., anhydrous zinc chloride).

-

Heat the mixture to facilitate the dissolution of the catalyst.

-

Slowly add the corresponding acyl chloride or acid anhydride.

-

Maintain the reaction at an elevated temperature (e.g., 140-150°C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with dilute acid (e.g., 50% HCl).

-

Collect the precipitated product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., hot water) to yield the 4-acylresorcinol.

Step 2: Catalytic Hydrogenation for Reduction [13]

-

Dissolve the 4-acylresorcinol intermediate in a suitable solvent (e.g., ethanol, glacial acetic acid).

-

Add a hydrogenation catalyst (e.g., 5% palladium on carbon or ruthenium on carbon).

-

Transfer the mixture to a hydrogenation vessel and purge with nitrogen followed by hydrogen.

-

Pressurize the vessel with hydrogen (e.g., 1.3 MPa) and heat to a moderate temperature (e.g., 80°C).

-

Stir the reaction mixture vigorously and monitor for completion by TLC.

-

After the reaction is complete, cool the vessel, release the pressure, and filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-alkylresorcinol.

-

Purify the product by column chromatography or recrystallization.

Caption: General synthesis workflow for 4-alkylresorcinol derivatives.

Mushroom Tyrosinase Inhibition Assay[8][15]

This colorimetric assay is a standard method for evaluating the inhibitory activity of compounds against mushroom tyrosinase, which is often used as a model for the human enzyme.

Materials:

-

Mushroom Tyrosinase (e.g., 125 U/mL in phosphate buffer)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (e.g., 10 mM in phosphate buffer)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

Test compound and positive control (e.g., Kojic acid) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <2%) to avoid affecting enzyme activity.

-

In a 96-well plate, add the following to each well:

-

Test Wells: Test compound dilution, phosphate buffer, and tyrosinase solution.

-

Control Wells: Vehicle control, phosphate buffer, and tyrosinase solution.

-

Blank Wells: Test compound dilution and phosphate buffer (no enzyme).

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set duration (e.g., 10-20 minutes) to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition using the following formula:

-

% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

-

B16F10 Murine Melanoma Cell Melanin Content Assay[1][16]

This cell-based assay assesses the ability of a compound to inhibit melanin production in a relevant cell line.

Materials:

-

B16F10 murine melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound and positive control (e.g., Kojic acid)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., 1 N NaOH with 10% DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a multi-well plate (e.g., 6-well or 24-well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and positive control for a specified period (e.g., 48-72 hours). A vehicle-treated group serves as the control.

-

After the treatment period, wash the cells with PBS.

-

Lyse the cells by adding the lysis buffer to each well.

-

Incubate the plate at an elevated temperature (e.g., 80°C) for 1 hour to solubilize the melanin.

-

Transfer the lysate to a 96-well plate and measure the absorbance at a wavelength of approximately 405 nm.

-

Normalize the melanin content to the total protein concentration of each sample, which can be determined using a standard protein assay (e.g., BCA assay).

-

Express the melanin content as a percentage of the control group.

Clinical Significance and Applications

The potent tyrosinase inhibitory activity of this compound derivatives, particularly 4-n-butylresorcinol, has translated into promising clinical outcomes for the treatment of hyperpigmentary disorders.

Several clinical trials have demonstrated the efficacy and safety of 4-n-butylresorcinol in reducing the appearance of melasma.[15][16][17] In a randomized, double-blind, vehicle-controlled, split-face study, a 0.1% cream containing 4-n-butylresorcinol showed a significant decrease in the melanin index compared to the vehicle after 8 weeks of treatment.[16] Another study utilizing a 0.3% cream in an Indian population with melasma also reported a significant reduction in the modified Melasma Area Severity Index (mMASI) score after 8 weeks, with the treatment being well-tolerated.[17] These findings highlight the potential of 4-n-butylresorcinol as a valuable and effective topical treatment for hyperpigmentation.

Future Directions and Conclusion

The development of this compound derivatives represents a significant advancement in the field of tyrosinase inhibitors. Their high potency, favorable safety profile compared to older agents, and demonstrated clinical efficacy make them attractive candidates for both cosmetic and pharmaceutical applications.

Future research in this area will likely focus on:

-

Optimization of the 4-Substituent: The design and synthesis of novel derivatives with even greater potency and selectivity for human tyrosinase.

-

Improved Formulation Strategies: The development of advanced delivery systems, such as nanoemulsions, to enhance the solubility, stability, and skin penetration of these compounds, while minimizing potential irritation.

-

Exploration of Broader Therapeutic Applications: While the primary focus has been on hyperpigmentation, the potent biological activity of these compounds may warrant investigation into other therapeutic areas.

References

- 1. benchchem.com [benchchem.com]

- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Resorcinol Derivatives and their Effects on Melanin Production [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Mechanistic studies of the inactivation of tyrosinase by resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Docking Studies and Anti-Tyrosinase Activity of Thai Mango Seed Kernel Extract [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]

- 14. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 15. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessment of efficacy, safety, and tolerability of 4-n-butylresorcinol 0.3% cream: an Indian multicentric study on melasma - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Tyrosinase Inhibition

An In-Depth Technical Guide to the Enzymatic Inhibition Kinetics of 4-Substituted Resorcinols, Focusing on 4-Benzylresorcinol and its Potent Analogue, 4-n-Butylresorcinol

This guide provides a detailed examination of the enzymatic inhibition kinetics of this compound and its closely related, extensively studied analogue, 4-n-butylresorcinol. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with robust, field-proven experimental protocols to provide a comprehensive understanding of how these compounds interact with tyrosinase, the principal enzyme in melanogenesis.

Melanogenesis, the complex process of melanin pigment synthesis, is primarily regulated by the copper-containing enzyme tyrosinase.[1][2][3] This enzyme catalyzes the initial, rate-limiting steps in the melanin biosynthetic pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[4] Overactivity of tyrosinase can lead to hyperpigmentary disorders such as melasma and age spots.[3][5] Consequently, the inhibition of tyrosinase is a primary strategy in the development of topical agents for skin lightening and the management of hyperpigmentation.[5]

Among the various classes of inhibitors, 4-substituted resorcinols have emerged as exceptionally potent agents. Compounds like this compound and, notably, 4-n-butylresorcinol (also known as Rucinol), have demonstrated superior efficacy in modulating tyrosinase activity.[3][6][7] This guide elucidates the kinetic basis for their potent inhibitory action.

The Dual Mechanism of Tyrosinase Inhibition by 4-n-Butylresorcinol

The inhibitory profile of 4-n-butylresorcinol is multifaceted, extending beyond simple competitive binding. This dual-action mechanism is central to its high efficacy.

Direct Competitive Inhibition at the Active Site

Kinetic studies have consistently characterized 4-substituted resorcinols as competitive inhibitors of tyrosinase.[2][8] This classification signifies that the inhibitor molecule structurally resembles the native substrate (L-tyrosine) and binds reversibly to the enzyme's active site. In doing so, it directly competes with the substrate, preventing the catalytic reaction from proceeding. The efficacy of this inhibition is a direct function of the inhibitor's binding affinity for the active site relative to that of the substrate. The resorcinol skeleton is a key structural motif responsible for this potent inhibitory capability.[8]

Enhanced Proteolytic Degradation of Tyrosinase

Beyond competitive binding, research has revealed a secondary mechanism in intact cells: 4-n-butylresorcinol enhances the proteolytic degradation of the tyrosinase enzyme. Studies have shown that while it does not affect tyrosinase mRNA levels, it significantly reduces the total protein level of the enzyme. This effect is attributed to the activation of the p38 MAPK pathway, which leads to increased ubiquitination of tyrosinase, targeting it for destruction by the proteasome. This dual-pronged attack—blocking the active site and reducing the total amount of available enzyme—explains its superior performance compared to inhibitors that only function through competitive binding.

Quantitative Analysis: Kinetic Parameters

The potency of an inhibitor is quantified by its kinetic parameters, primarily the half-maximal inhibitory concentration (IC₅₀). By this measure, 4-n-butylresorcinol is one of the most powerful tyrosinase inhibitors discovered. It demonstrates a significantly lower IC₅₀ value compared to other widely used depigmenting agents like kojic acid, arbutin, and hydroquinone.

| Compound | Target/Model | IC₅₀ Value (μmol/L) | Reference |

| 4-n-Butylresorcinol | Human Tyrosinase | 21 µM | [3][7] |

| 4-n-Butylresorcinol | MelanoDerm™ Skin Model | 13.5 µM | [3][7] |

| Kojic Acid | Human Tyrosinase | ~500 µM | [3][7] |

| Hydroquinone | Human Tyrosinase | ~4400 µM | [7] |

| Arbutin | Human Tyrosinase | ~6500 µM | [7] |

Note: The data clearly illustrates that 4-n-butylresorcinol is orders of magnitude more potent than standard agents. Its IC₅₀ value in the low micromolar range against human tyrosinase highlights its exceptional binding affinity and inhibitory capacity.[3][7]

Interestingly, one study has also demonstrated that under certain conditions where the oxy-tyrosinase (Eox) form is present, 4-n-butylresorcinol can act as a slow substrate, being hydroxylated to an o-diphenol.[9] This work reported a Michaelis constant (KM) of 60.26 µM and a catalytic constant (kcat) of 8.49 s⁻¹, values consistent with a very slow oxidation process.[2][9] This finding adds a layer of complexity to its mechanism, suggesting its interaction with tyrosinase is highly dependent on the redox state of the enzyme's active site.

Experimental Protocol: A Self-Validating Tyrosinase Inhibition Assay

To determine the kinetic parameters of a tyrosinase inhibitor, a robust and well-controlled experimental design is paramount. The following protocol describes a standard colorimetric microplate assay, which measures the inhibition of L-DOPA oxidation to the colored product, dopachrome.

Rationale and Causality

This assay is built on a self-validating system. Every component is designed to eliminate confounding variables:

-

Vehicle Control (E): Establishes the 100% activity baseline of the enzyme under assay conditions, including the solvent (e.g., DMSO) used to dissolve the inhibitor. This is crucial as solvents can affect enzyme activity.[4][10]

-

Test Compound Blank (Tb): Accounts for any intrinsic absorbance of the test compound at the measurement wavelength (475 nm). This is essential for correcting the final absorbance reading and preventing a falsely high inhibition value.

-

Positive Control: A known inhibitor, such as kojic acid, is run in parallel to validate the assay's responsiveness and ensure that the enzyme and reagents are performing as expected.[4]

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (or other test compound)

-

Kojic Acid (Positive Control)

-

Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO, for dissolving compounds)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at ~475 nm

Step-by-Step Methodology

-

Preparation of Solutions:

-

Phosphate Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

-

Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 300 U/mL) in cold phosphate buffer. Keep on ice.

-

L-DOPA Solution: Freshly prepare a 10 mM solution of L-DOPA in phosphate buffer immediately before use to minimize auto-oxidation.[4]

-